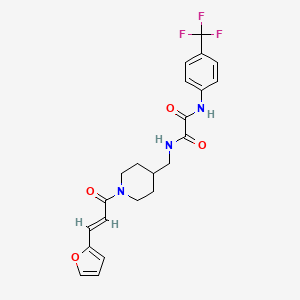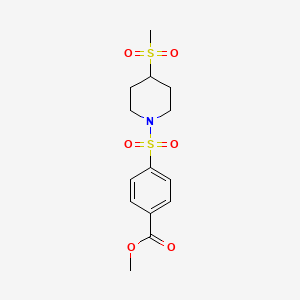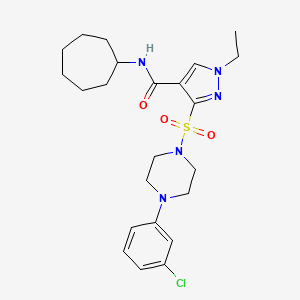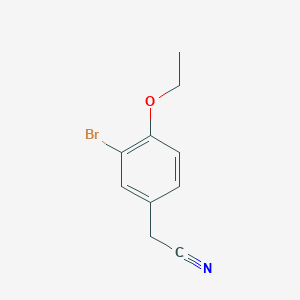![molecular formula C23H24N4O2 B2827118 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 849910-68-5](/img/structure/B2827118.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidin-7-amine core, which is a type of heterocyclic compound. The compound also has a 3,4-dimethoxyphenyl group and a phenyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazolo[1,5-a]pyrimidin-7-amine core would likely contribute to the compound’s aromaticity, while the 3,4-dimethoxyphenyl and phenyl groups could influence its physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the amine group could influence its solubility, boiling point, melting point, and other properties .科学的研究の応用
1. Phosphodiesterase Inhibition
The compound and its derivatives have been studied for their role in inhibiting cyclic GMP phosphodiesterase, showing potential in treating conditions like hypertension. Dumaitre and Dodic (1996) synthesized a series of related compounds, noting their specific inhibition of cGMP-specific (type V) phosphodiesterase and their promising antihypertensive activity in vivo. The research highlighted the importance of specific substituents for activity, providing insights into structure-activity relationships within this chemical class (Dumaitre & Dodic, 1996).
2. Antitumor and Antimicrobial Activities
Novel derivatives containing the N-arylpyrazole structure have been synthesized, demonstrating significant antitumor and antimicrobial activities. Riyadh (2011) explored the synthesis of these compounds, revealing their inhibitory effects against human breast and liver carcinoma cell lines, comparable to those of standard drugs like 5-fluorouracil. This work underlines the compound's potential in developing new therapeutic agents with dual antitumor and antimicrobial properties (Riyadh, 2011).
3. Synthesis and Biological Evaluation
A wide array of derivatives have been synthesized and evaluated for various biological activities, including anticancer and anti-5-lipoxygenase properties. Rahmouni et al. (2016) detailed the synthesis of novel pyrazolopyrimidines derivatives, noting their promising cytotoxic activities against cancer cell lines and their potential as 5-lipoxygenase inhibitors. This work contributes to understanding the therapeutic potential of these compounds in cancer treatment and inflammation management (Rahmouni et al., 2016).
4. Crystal Structure and Anticancer Activity
The crystal structure of specific derivatives has been elucidated, providing a basis for understanding their biological activity. Lu Jiu-fu and colleagues (2015) synthesized and analyzed the crystal structure of a derivative, highlighting its moderate anticancer activity. Such studies are crucial in the drug development process, offering insights into the structure-activity relationships that govern the biological efficacy of these compounds (Lu Jiu-fu et al., 2015).
将来の方向性
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-16-13-22(24-12-11-17-9-10-20(28-2)21(14-17)29-3)27-23(26-16)19(15-25-27)18-7-5-4-6-8-18/h4-10,13-15,24H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITOBCAVQXSDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Cyclopropyl-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2827042.png)



![1-(1-phenylethyl)-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2827050.png)

![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N,N-diisobutyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2827053.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2827055.png)

![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2827058.png)
